boc-hyp-oet
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Overview
Description
boc-hyp-oet is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with tert-butyl, ethyl, and hydroxyl groups, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boc-hyp-oet typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and ethylamine.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolidine ring. This can be achieved through a series of reactions including nucleophilic addition and intramolecular cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclization and hydroxylation reactions efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
boc-hyp-oet undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, PCC, Jones reagent.
Reducing Agents: LiAlH4, NaBH4.
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
boc-hyp-oet has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of boc-hyp-oet involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biochemical pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-tert-Butyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A stereoisomer with similar chemical properties but different biological activity.
1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Another related compound with variations in the substituents on the pyrrolidine ring.
Uniqueness
boc-hyp-oet is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMDZSAWTQOEHX-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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